molecular formula C19H21N3O2 B4278672 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole

3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole

Cat. No. B4278672
M. Wt: 323.4 g/mol
InChI Key: XZUSKMJQRWJIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole, also known as DMPI, is a small molecule with potential applications in scientific research. DMPI is a synthetic compound that has been designed to interact with specific biological targets, making it a valuable tool for investigating molecular mechanisms and pathways.

Mechanism of Action

3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole exerts its effects by binding to specific proteins or enzymes, altering their activity and function. The exact mechanism of action of 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole will depend on the specific target, but may involve inhibition, activation, or modulation of protein function. 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has been shown to have high affinity for certain targets, making it a valuable tool for investigating molecular mechanisms.
Biochemical and Physiological Effects:
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has been shown to have a variety of biochemical and physiological effects, depending on the specific target. For example, 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, while activating certain receptors in the brain that are involved in learning and memory. 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole may also have effects on cellular signaling pathways, gene expression, and other cellular processes.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole is also stable and can be easily synthesized, making it a cost-effective tool for research. However, 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has limitations as well. It may not be effective against all targets, and its effects may be influenced by other factors such as cellular environment and protein interactions.

Future Directions

There are several potential future directions for research involving 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole. One area of interest is the development of 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the use of 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole as a tool for investigating the function of specific proteins and pathways in various biological systems. Additionally, new methods for synthesizing 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole and modifying its structure may lead to improved efficacy and specificity.

Scientific Research Applications

3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has potential applications in a wide range of scientific research areas, including drug discovery, molecular biology, and neuroscience. 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole can be used to investigate the function of specific proteins and pathways, as well as to screen for potential drug candidates. 3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole has been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

(3,5-dimethyl-1H-indol-2-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-11-6-7-15-14(9-11)13(3)18(20-15)19(23)22-8-4-5-16(22)17-10-12(2)21-24-17/h6-7,9-10,16,20H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUSKMJQRWJIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)N3CCCC3C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole
Reactant of Route 2
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole
Reactant of Route 4
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole
Reactant of Route 6
3,5-dimethyl-2-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1H-indole

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